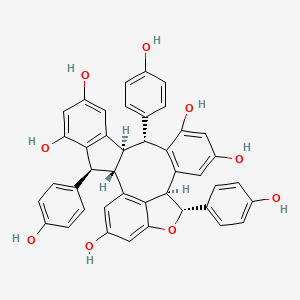

Stenophyllol B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stenophyllol B is a trimeric stilbene compound characterized by bicyclic and bridged tricyclic structures. It was initially identified in the Dipterocarpaceae family, with occurrences in various species of the genera Hopea, Neobalanocarpus, Shorea, Stemonoporus, and Vateri . This compound has garnered significant interest due to its potential antiproliferative and oxidative stress responses, particularly in the context of triple-negative breast cancer cells .

Méthodes De Préparation

Stenophyllol B can be isolated from the traditional herb Boesenbergia stenophylla. The preparation method involves extraction and purification processes. The compound is typically extracted using organic solvents, followed by chromatographic techniques to purify the compound .

Analyse Des Réactions Chimiques

Stenophyllol B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include N-acetylcysteine (NAC) and apoptosis inhibitors like Z-VAD-FMK . The major products formed from these reactions are typically related to the oxidative stress mechanisms and antiproliferative effects observed in cancer cells .

Applications De Recherche Scientifique

Stenophyllol B has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying trimeric stilbenes. In biology and medicine, it has shown promising antiproliferative effects against triple-negative breast cancer cells, with minimal side effects on normal cells . This makes it a potential candidate for developing new anticancer therapies. Additionally, its oxidative stress response mechanisms are of interest for further research into cellular stress responses .

Mécanisme D'action

The mechanism of action of Stenophyllol B involves its ability to induce oxidative stress and apoptosis in cancer cells. The compound’s antiproliferative function is mediated through oxidative-stress-related mechanisms, which can be alleviated by pretreating with inhibitors like N-acetylcysteine (NAC) and apoptosis inhibitors such as Z-VAD-FMK . This indicates that this compound targets oxidative stress pathways to exert its effects on cancer cells .

Comparaison Avec Des Composés Similaires

Stenophyllol B is unique due to its trimeric stilbene structure and its specific antiproliferative effects on triple-negative breast cancer cells. Similar compounds include other trimeric stilbenes found in the Dipterocarpaceae family, such as Stenophyllol A and Stenophyllol C . These compounds share structural similarities but may differ in their biological activities and specific applications .

Propriétés

Formule moléculaire |

C42H32O9 |

|---|---|

Poids moléculaire |

680.7 g/mol |

Nom IUPAC |

(2S,3S,10R,11R,18R,19R)-3,11,19-tris(4-hydroxyphenyl)-20-oxahexacyclo[16.6.1.02,10.04,9.012,17.021,25]pentacosa-1(25),4(9),5,7,12(17),13,15,21,23-nonaene-5,7,13,15,23-pentol |

InChI |

InChI=1S/C42H32O9/c43-22-7-1-19(2-8-22)34-36-28(13-25(46)16-31(36)49)39-35(20-3-9-23(44)10-4-20)37-29(14-26(47)17-32(37)50)41-38-30(40(34)39)15-27(48)18-33(38)51-42(41)21-5-11-24(45)12-6-21/h1-18,34-35,39-50H/t34-,35+,39-,40+,41+,42-/m0/s1 |

Clé InChI |

UXHSAOFTHSNXMK-RHTQMFJXSA-N |

SMILES isomérique |

C1=CC(=CC=C1[C@@H]2[C@@H]3[C@H]([C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@@H](OC6=CC(=CC3=C56)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=C2C(=CC(=C9)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2C3C(C(C4=C(C=C(C=C4O)O)C5C(OC6=CC(=CC3=C56)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=C2C(=CC(=C9)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)

![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)

![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)

![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)

![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)

![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)